molecular formula C22H26ClN3O2S B4141322 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B4141322
M. Wt: 432.0 g/mol
InChI Key: GNBPPQHYTGZHBO-UHFFFAOYSA-N
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Description

2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Chlorination: The benzimidazole derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.

    Thioether Formation: The chlorinated benzimidazole is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an appropriate acylating agent to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The chloro group in the benzimidazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines or Thiols: From substitution reactions.

Scientific Research Applications

2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antitumor, antibacterial, and antifungal agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.

    Thioether Derivatives: Compounds with similar thioether linkages, such as certain cephalosporins.

Uniqueness

What sets 2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-5-16-8-6-7-14(2)21(16)26(15(3)12-28-4)20(27)13-29-22-24-18-10-9-17(23)11-19(18)25-22/h6-11,15H,5,12-13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPPQHYTGZHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC2=NC3=C(N2)C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Reactant of Route 3
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Reactant of Route 5
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide

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